molecular formula C8H13BrO B14296125 5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol CAS No. 112768-38-4

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol

Cat. No.: B14296125
CAS No.: 112768-38-4
M. Wt: 205.09 g/mol
InChI Key: BJBWOHQRLXEFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a hydroxyl group attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol typically involves the bromination of 2,4-dimethylhexa-2,4-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, to optimize the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can undergo electrophilic addition reactions, where the bromine atom acts as an electrophile, and the conjugated diene system provides a site for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dimethylhexa-2,4-dien-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group attached to a conjugated diene system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

CAS No.

112768-38-4

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

5-bromo-2,4-dimethylhexa-2,4-dien-1-ol

InChI

InChI=1S/C8H13BrO/c1-6(5-10)4-7(2)8(3)9/h4,10H,5H2,1-3H3

InChI Key

BJBWOHQRLXEFGS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C(C)Br)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.